N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A comprehensive study highlighted the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, focusing on their potential as cyclooxygenase-2 (COX-2) inhibitors. This research was pivotal in identifying potent and selective inhibitors for COX-2, contributing significantly to the development of anti-inflammatory medications (Penning et al., 1997).
CNS Disorders Treatment through 5-HT7 Receptor Antagonism
Another study explored the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming to design selective 5-HT7 receptor ligands or multifunctional agents. This approach intends to address complex diseases with a polypharmacological strategy, showcasing the compound's potential in treating central nervous system (CNS) disorders (Canale et al., 2016).
Antibacterial Agents Development
Research dedicated to creating new heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes revealed the synthesis of compounds showing high activity. This endeavor underscores the chemical's utility in developing antibacterial agents (Azab et al., 2013).
Enhancing Carbonic Anhydrase Inhibition
A study on the synthesis of sulfonamide derivatives containing heterocyclic compounds emphasized their role as inhibitors of human carbonic anhydrases, which are crucial for various biochemical processes. This research opens avenues for developing medications that modulate carbonic anhydrase activity for therapeutic purposes (Komshina et al., 2020).
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-9-13(8-15-17)20(18,19)16-6-10-4-12(7-14-5-10)11-2-3-11/h4-5,7-9,11,16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKLIDYTXXEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.